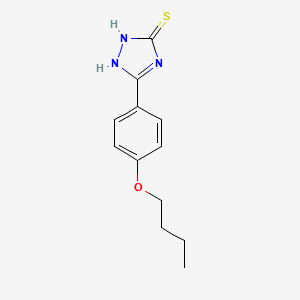
5-(4-butoxyphenyl)-4H-1,2,4-triazole-3-thiol
Vue d'ensemble
Description
Synthesis Analysis
While there’s no direct synthesis analysis for “5-(4-butoxyphenyl)-4H-1,2,4-triazole-3-thiol”, there are some related studies. For instance, a study discusses the catalytic protodeboronation of pinacol boronic esters . Another study talks about the synthesis of N-(4-butoxyphenyl)acetamide via an SN2 nucleophilic substitution reaction .
Applications De Recherche Scientifique
Thermo-responsive Shape Memory Polymers
This compound has been used in the development of thermo-responsive shape memory polymers. A new molecular mechanism was proposed to explain the shape memory effect of mesogen-jacketed liquid crystalline polymer fiber—poly-{2,5-bis[(4-butoxyphenyl)oxycarbonyl]styrene} (PBPCS) fiber . This work provides a new idea and significant approach for the design of new shape memory polymers.
Antimicrobial Activity
The compound has shown potential in the field of antimicrobial activity. Schiff bases, a class of compounds to which MLS000537892 belongs, have been synthesized and tested for their antibacterial and antifungal activities . Several new substances have shown moderate antifungal activity against Candida spp .
Antifungal Activity
In addition to its antibacterial properties, the compound has also demonstrated antifungal activity. The highest activity directed against C. albicans was shown by a compound with a 4-methoxyphenyl moiety and an MIC value of 62.5 µg/mL .
Cytotoxicity Studies
The compound has been used in cytotoxicity studies. The synthesized compounds’ effect on cell lines was examined to check their toxicity .
Docking Studies
The compound has been used in docking studies to elucidate the mechanism of the antibacterial and antifungal activity of the tested compounds .
Development of New Drugs
Scientific research is used to develop new drugs, medical treatments, and vaccines . Given its antimicrobial and antifungal properties, this compound could potentially be used in the development of new drugs.
Safety and Hazards
Propriétés
IUPAC Name |
5-(4-butoxyphenyl)-1,2-dihydro-1,2,4-triazole-3-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-2-3-8-16-10-6-4-9(5-7-10)11-13-12(17)15-14-11/h4-7H,2-3,8H2,1H3,(H2,13,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMIPYFWIZWEPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NC(=S)NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-butoxyphenyl)-4H-1,2,4-triazole-3-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4750604.png)
![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-N'-phenylthiourea](/img/structure/B4750612.png)
![methyl 3-chloro-6-({3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoyl}amino)-1-benzothiophene-2-carboxylate](/img/structure/B4750616.png)
![1-(2-furylmethyl)-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4750623.png)
![1-(4-chlorophenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4750635.png)
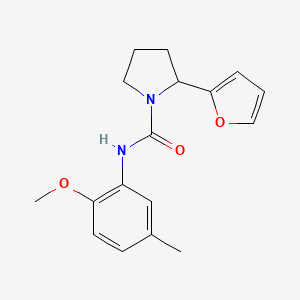
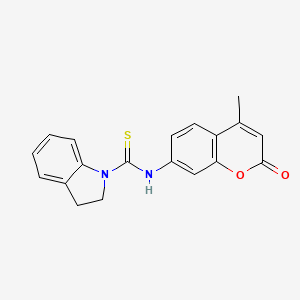
![N-benzyl-2-{2-methoxy-4-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}acetamide](/img/structure/B4750654.png)
![5-[(3-{[(4-methylbenzyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-5-oxopentanoic acid](/img/structure/B4750655.png)
![N-[2-(isobutyrylamino)ethyl]-1H-indole-2-carboxamide](/img/structure/B4750658.png)
![6-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-5-imino-2-(2-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4750669.png)
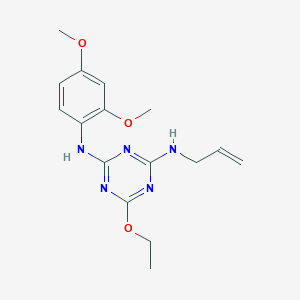
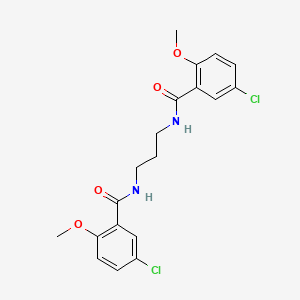
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-iodo-2-isopropylphenyl)acetamide](/img/structure/B4750709.png)